Methyl 2-(3-methyl-2-thenoyl)benzoate
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Overview
Description
Methyl 2-(3-methyl-2-thenoyl)benzoate: is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol This compound is characterized by the presence of a benzoate ester linked to a thenoyl group, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2-thenoyl)benzoate typically involves the esterification of 2-(3-methyl-2-thenoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(3-methyl-2-thenoyl)benzoic acid+methanolacid catalystMethyl 2-(3-methyl-2-thenoyl)benzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyl-2-thenoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thenoyl group to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thenoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(3-methyl-2-thenoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2-thenoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thenoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-(methylthio)benzoate
- Methyl 2-(2-thenoyl)benzoate
- Methyl 2-(3-methyl-2-furyl)benzoate
Comparison: Methyl 2-(3-methyl-2-thenoyl)benzoate is unique due to the presence of the thenoyl group, which contains sulfur. This distinguishes it from similar compounds that may have oxygen or other heteroatoms in the corresponding position. The sulfur atom can impart different chemical reactivity and biological activity, making this compound a compound of particular interest in various research fields.
Properties
IUPAC Name |
methyl 2-(3-methylthiophene-2-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9-7-8-18-13(9)12(15)10-5-3-4-6-11(10)14(16)17-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCGZWAGDYHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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